molecular formula C10H9FO B069017 6-Fluoro-4-methylindan-1-one CAS No. 174603-42-0

6-Fluoro-4-methylindan-1-one

Cat. No.: B069017
CAS No.: 174603-42-0
M. Wt: 164.18 g/mol
InChI Key: XFAXYSVQFDBFSK-UHFFFAOYSA-N
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Description

6-Fluoro-4-methylindan-1-one: is a heterocyclic organic compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . This compound is characterized by a fluorine atom at the 6th position and a methyl group at the 4th position on the indan-1-one structure. It is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-methylindan-1-one typically involves the following steps:

Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-4-methylindan-1-one is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Used in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methylindan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes .

Comparison with Similar Compounds

  • 6-Fluoroindan-1-one
  • 4-Methylindan-1-one
  • 6-Fluoro-4-methyl-2-indanone

Comparison: 6-Fluoro-4-methylindan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the indanone structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research. Compared to its analogs, it may exhibit different reactivity and biological activity due to the synergistic effects of the fluorine and methyl groups .

Properties

IUPAC Name

6-fluoro-4-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXYSVQFDBFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455715
Record name 6-FLUORO-4-METHYLINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174603-42-0
Record name 6-FLUORO-4-METHYLINDAN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174603-42-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(4-fluoro-2-methylphenyl)propanoic acid (12 g, 65.93 mmol) in CH2Cl2 (200 mL) was added oxalyl chloride (11.3 mL, 131.7 mmol) and stirred at RT for 16 h. The reaction mixture was concentrated in vacuo and re-dissolved in CH2Cl2 (150 mL) and added to a suspension of AlCl3 (11.4 g, 85.7 mmol) in CH2Cl2 (150 mL) at 0° C. The reaction mixture was heated at 50° C. for 3 h and allowed to stir at RT for 16 h. The reaction mixture poured into ice water (150 mL), extracted with CH2Cl2 (2×100 mL), the organic extract was washed with 1N NaOH solution (2×50 mL), brine solution (50 mL), dried over Na2SO4 and concentrated in vacuo. The crude material was purified by silica gel column chromatography, eluting with 10% EtOAc/petroleum ether 60-80 to afford 6-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one as an off white solid (7 g, 70%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three

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